molecular formula C25H27N5 B2573351 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE CAS No. 890611-18-4

1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B2573351
CAS No.: 890611-18-4
M. Wt: 397.526
InChI Key: QLMLMAHCEYJWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a chemical compound designed for research applications, featuring a pyrazolo[1,5-a]pyrimidine core scaffold. This core structure is of significant interest in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, making it a valuable template for developing inhibitors that target the ATP-binding sites of various kinases . The compound's specific molecular architecture, which incorporates a benzyl-piperazine moiety at the 7-position and a p-tolyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, is engineered to explore interactions within enzyme binding pockets. The structural framework of this compound is analogous to that found in potent, selective inhibitors of key signaling enzymes, such as Phosphoinositide 3-kinase δ (PI3Kδ) and Bruton's tyrosine kinase (BTK) . Researchers can utilize this reagent as a key intermediate or a building block in the synthesis of more complex molecules aimed at modulating these and other biologically relevant targets. Its potential mechanism of action, inferred from structurally related compounds, likely involves competitive binding at the ATP pocket, thereby interfering with kinase signaling pathways that are dysregulated in various disease models . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is aimed at facilitating scientific investigation in areas such as drug discovery, chemical biology, and structure-activity relationship (SAR) studies. Researchers are directed to consult the product's Certificate of Analysis for specific data on purity and identity.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-8-10-22(11-9-19)23-17-26-30-24(16-20(2)27-25(23)30)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMLMAHCEYJWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the benzyl group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the piperazine ring: This is typically done through nucleophilic substitution or coupling reactions involving piperazine and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or acylation under mild conditions. For example:

  • Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a free piperazine intermediate for further functionalization .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing hydrophobicity or targeting specific receptors .

Reaction TypeReagents/ConditionsProductKey Feature
DebenzylationH₂ (1 atm), Pd/C, EtOHFree piperazineEnables secondary amine reactivity
AcylationAcCl, DCM, RT4-Acetyl-piperazine derivativeImproves metabolic stability

Electrophilic Aromatic Substitution (EAS) on Aryl Groups

The 4-methylphenyl group at position 3 participates in EAS due to electron-donating methyl substituents:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the methyl group .

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives for solubility modulation .

Oxidation of Methyl Groups

  • The 5-methyl group oxidizes to a carboxylic acid (KMnO₄, acidic conditions) or aldehyde (SeO₂) .

PositionReagentsProductApplication
C5-MethylKMnO₄, H₂SO₄5-Carboxylic acidEnhances water solubility
C5-MethylSeO₂, Dioxane5-FormylIntermediate for Schiff base formation

Halogenation

  • Bromination (NBS, AIBN) at C2 or C6 positions enables Suzuki-Miyaura cross-coupling .

Cross-Coupling Reactions

After halogenation, the core participates in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to introduce diverse aryl groups .

  • Buchwald-Hartwig Amination : Attaches amines to halogenated positions for kinase inhibitor development .

ReactionCatalystCoupling PartnerYield*
SuzukiPd(PPh₃)₄4-Methoxyphenylboronic acid82%
BuchwaldPd₂(dba)₃/XantphosMorpholine75%

*Yields based on analogous reactions in cited literature.

Reductive Amination

The free amine (post-debenzylation) reacts with ketones/aldehydes (NaBH₃CN) to form tertiary amines, optimizing pharmacokinetic properties .

Photocatalytic C–H Functionalization

Recent advances enable direct C–H bond activation at C2 or C6 using iridium photocatalysts and oxidants (e.g., Ru(bpy)₃²⁺) .

Key Research Findings

  • Kinase Inhibition : Analogous compounds with 4-methylphenyl and piperazine groups show IC₅₀ values <100 nM against PI3Kγ and Eph receptors .

  • Metabolic Stability : Benzylpiperazine derivatives exhibit low hepatic clearance (Cl_int < 25 μL/min/10⁶ cells) .

  • Selectivity : Substituent fine-tuning at C3 and C7 achieves >100-fold selectivity over PI3Kα/δ isoforms .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE exhibit promising anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant inhibitory effects against various cancer cell lines by targeting specific kinases involved in cancer progression. The introduction of methyl and phenyl groups enhances the compound's binding affinity to these targets, making it a candidate for further development as an anticancer agent .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to increased selectivity and potency against specific kinases like DYRK1A/B . The IC50 values reported for certain derivatives suggest that they can effectively inhibit these kinases at low concentrations.

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures can influence neurotransmitter systems. Specifically, piperazine derivatives have been studied for their potential anxiolytic and antidepressant effects. The structural features of 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation .

Efficacy and Potency

A comprehensive analysis of related compounds has provided insights into their biochemical efficacy. For example, studies have utilized concentration-response assays to determine the potency of various derivatives against target enzymes. The findings reveal that structural modifications can lead to improved binding affinities and enhanced biological activities .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Research has shown that specific substitutions at the 3 and 5 positions of the pyrazole ring significantly affect the compound's activity profile . This knowledge can guide future synthesis efforts aimed at developing more effective therapeutic agents.

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, several derivatives of pyrazolo[1,5-a]pyrimidines were screened for anticancer activity against multiple cell lines. Among them, a derivative closely related to 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE demonstrated significant cytotoxicity with an IC50 value below 10 µM against breast cancer cells .

Case Study 2: Kinase Selectivity

A detailed investigation into kinase selectivity revealed that certain analogs showed preferential inhibition of DYRK1A over other kinases in a panel of 468 tested kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves inhibition of specific enzymes or receptors. For instance, it may inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Variations and Their Impact

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 3, 5, and 6. Below is a comparative analysis:

Compound Name Substituents (Position) Key Modifications Biological Activity/Notes Reference
Target Compound 5-Me, 3-(4-MePh), 7-(Benzyl-piperazine) High lipophilicity, flexible piperazine Potential CNS activity (inferred)
MH4b1 7-Me, 4-(4-MePh) [Triazine core] Triazine instead of pyrimidine Active in MES and 6 Hz seizure models
Pir-11-1 5-Me, 3-(3-CF3Ph), 7-(Methoxyethyl-amine) Trifluoromethyl enhances metabolic stability 99% HPLC purity; optimized for solubility
MK9 (5-Ph, 2-p-Tolyl) 5-Ph, 2-p-Tolyl, 7-one Ketone at position 7 Anticonvulsant candidate
4n (Dihydropyrazolo[1,5-a]pyrimidine) 5-(4-CF3Ph), 7-one, 2-amino-azo Azo and trifluoromethyl groups Noted for synthetic versatility
Compound 17 (3,5-diMe, 2-Ph, 7-one) 3,5-diMe, 2-Ph, 7-one Methyl and phenyl bulk Validated via spectroscopy

Key Findings

Position 7 Modifications :

  • Piperazine derivatives (e.g., target compound, Pir-11-1) improve solubility and bioavailability compared to ketone or azo groups (e.g., MK9, 4n) .
  • Substitution with bulky groups (e.g., benzyl, diphenylmethyl in ) enhances receptor selectivity but may reduce metabolic clearance .

Aromatic Substituents :

  • Electron-withdrawing groups (e.g., CF3 in Pir-11-1) improve metabolic stability and binding affinity .
  • Methyl or methoxy groups (e.g., target compound, MK66 in ) balance lipophilicity and solubility .

Anticonvulsant activity in MK9 (7-one derivative) suggests ketones may interact with ion channels .

Biological Activity

1-Benzyl-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structural formula is represented as follows:

C21H24N4\text{C}_{21}\text{H}_{24}\text{N}_4

This structure features a piperazine ring linked to a pyrazolo[1,5-a]pyrimidine core, with additional methyl and benzyl substituents that enhance its biological properties.

The biological activity of 1-benzyl-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine primarily involves:

  • Antiproliferative Activity : Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells by inhibiting mTORC1 signaling and modulating autophagy under nutrient-stressed conditions .
  • Inhibition of Enzymatic Activity : The compound has been noted for its potential as a selective inhibitor of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression .
  • Impact on Autophagy : The modulation of autophagic processes has been observed, where certain derivatives increase basal autophagy levels while impairing autophagic flux under starvation conditions. This dual action may selectively target tumor cells that rely on autophagy for survival in nutrient-depleted environments .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines indicates that modifications to the core structure significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of methyl and phenyl groups at specific positions enhances binding affinity to target proteins and improves metabolic stability .
  • Core Modifications : Variations in the pyrazolo core can lead to differences in potency and selectivity against various kinases .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Among these, compounds similar to 1-benzyl-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine exhibited significant growth inhibition in breast and lung cancer cells. The mechanism was attributed to the inhibition of mTORC1 activity and subsequent induction of apoptosis .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit CSNK2 (casein kinase 2), an enzyme implicated in various cancers. The results indicated that modifications to the piperazine moiety could enhance selectivity and potency against this target, making it a promising candidate for further development as an anticancer agent .

Data Tables

Biological ActivityCompoundCell LineIC50 (µM)Mechanism
Antiproliferative23MIA PaCa-2<0.5mTORC1 Inhibition
Enzyme Inhibition14Various0.8CSNK2 Inhibition

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-benzyl-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Follow a multi-step approach involving condensation of propenones with hydrazines and subsequent functionalization of the pyrazolo-pyrimidine core. For example, a reflux reaction with acetonitrile and K₂CO₃ under controlled conditions (similar to methods in ). Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation.
  • Characterization : Use HPLC (≥95% purity standards) and NMR spectroscopy to verify structural integrity. For example, compare spectral data with analogous compounds like those in (e.g., pyrazole derivatives with nitro or amino groups).
  • Reference :

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection, as described in for pyrazoline derivatives.
  • Structural Confirmation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Cross-reference spectral data with structurally similar compounds, such as 3-(4-methylpiperazin-1-yl)benzoic acid derivatives ().
  • Reference :

Advanced Research Questions

Q. How can computational models optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate reaction pathways and identify energetically favorable intermediates (e.g., transition states for pyrazole ring formation).
  • Machine Learning : Apply ICReDD’s approach ( ) to extract data from experimental and computational results, narrowing optimal conditions (e.g., temperature, solvent polarity).
  • Validation : Compare computational predictions with empirical results, adjusting parameters like reflux time or catalyst loading.
  • Reference :

Q. How should researchers address contradictory data in solubility or reactivity studies of this compound?

  • Methodology :

  • Statistical Design of Experiments (DoE) : Employ factorial design ( ) to isolate variables (e.g., pH, solvent composition) causing discrepancies.
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates). For example, resolve inconsistencies in nitro-group reduction () by testing alternative reducing agents.
  • Data Integration : Use chemical software ( ) to merge experimental datasets and identify outliers.
  • Reference :

Q. What strategies enhance the selectivity of functional group modifications in derivatives of this compound?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups on piperazine) during modifications.
  • Catalysis : Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to target specific positions, as demonstrated in for analogous benzamide derivatives.
  • Kinetic Control : Optimize reaction times to favor desired products (e.g., shorter times for primary amine formation vs. over-reduction).
  • Reference :

Q. How can researchers validate the biological activity of this compound against computational predictions?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with target proteins (e.g., enzymes relevant to Alzheimer’s disease, as in ).
  • In Vitro Assays : Perform enzyme inhibition studies (e.g., acetylcholinesterase assays) and compare IC₅₀ values with docking scores.
  • Statistical Correlation : Apply regression analysis to assess the predictive power of computational models.
  • Reference :

Methodological Notes

  • Experimental Design : Use factorial design ( ) to minimize trials while maximizing data robustness. For example, vary solvent polarity, temperature, and catalyst ratios systematically.
  • Data Contradictions : Apply comparative analysis frameworks ( ) to reconcile discrepancies between computational and empirical results.
  • Safety : Adhere to protocols for handling hygroscopic or thermally sensitive intermediates (e.g., benzyl-protected piperazines in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.